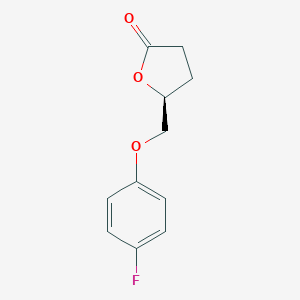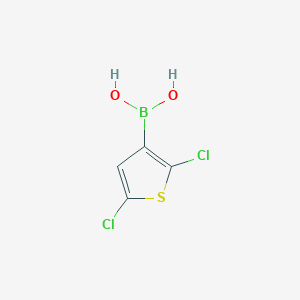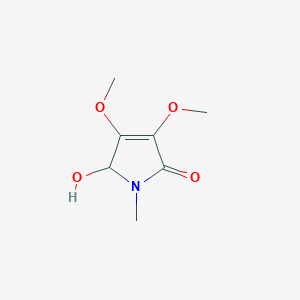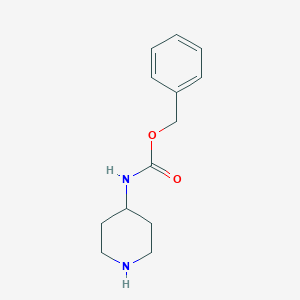
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of dihydrofuran-2(3H)-ones and has a molecular formula of C12H11FO3.
Mécanisme D'action
The mechanism of action of (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one is not fully understood. However, studies have shown that it can modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. Additionally, (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Effets Biochimiques Et Physiologiques
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress and apoptosis. Additionally, (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one in lab experiments is its potential as a multi-targeted agent. It can modulate various signaling pathways and inhibit the activity of various enzymes, making it a promising candidate for drug discovery and development. However, one of the limitations of using (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments.
Orientations Futures
There are several future directions for the research and development of (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as an anti-inflammatory and neuroprotective agent in various disease models. Additionally, further optimization of the synthesis method and modification of the compound may improve its solubility and bioavailability, making it a more viable candidate for drug development.
Méthodes De Synthèse
The synthesis of (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one involves the reaction of (S)-2,2,2-trifluoroethyl 4-hydroxybenzoate with 4-fluorophenylacetic acid, followed by cyclization with trifluoroacetic anhydride. This reaction yields (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one in high yield and purity. The synthesis method has been optimized to produce large quantities of the compound for research purposes.
Applications De Recherche Scientifique
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines. Additionally, (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has been studied for its potential as a neuroprotective agent, with studies showing that it can protect neurons from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-8-1-3-9(4-2-8)14-7-10-5-6-11(13)15-10/h1-4,10H,5-7H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMPMJDABQVPJA-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@@H]1COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)


![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)


![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)


![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)